molecular formula C9H9N B062524 3-(Prop-1-yn-1-yl)aniline CAS No. 183322-32-9

3-(Prop-1-yn-1-yl)aniline

Cat. No. B062524
M. Wt: 131.17 g/mol
InChI Key: KTUVWWBARHAYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Prop-1-yn-1-yl)aniline, also known as propargyl aniline, is an organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound contains a propargyl group, which makes it a useful building block for the synthesis of various molecules. In

Mechanism Of Action

The mechanism of action of 3-(Prop-1-yn-1-yl)aniline aniline is not well understood. However, it has been suggested that the 3-(Prop-1-yn-1-yl)aniline group in 3-(Prop-1-yn-1-yl)aniline aniline can undergo a variety of chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to the formation of various molecules with potential biological activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(Prop-1-yn-1-yl)aniline aniline have not been extensively studied. However, it has been reported that 3-(Prop-1-yn-1-yl)aniline aniline can inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which may have potential therapeutic effects.

Advantages And Limitations For Lab Experiments

Propargyl aniline has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a building block for the synthesis of various molecules with potential biological activity. However, 3-(Prop-1-yn-1-yl)aniline aniline has some limitations as well. It is a reactive compound and can undergo various chemical reactions, which can make it difficult to isolate and purify.

Future Directions

There are several future directions for the research on 3-(Prop-1-yn-1-yl)aniline aniline. One potential direction is the synthesis of new molecules using 3-(Prop-1-yn-1-yl)aniline aniline as a building block. These molecules can be tested for potential biological activity and may have applications in medicinal chemistry. Another potential direction is the further study of the mechanism of action of 3-(Prop-1-yn-1-yl)aniline aniline. Understanding the chemical reactions that 3-(Prop-1-yn-1-yl)aniline aniline undergoes can provide insights into its potential therapeutic effects. Finally, the development of new synthetic methods for 3-(Prop-1-yn-1-yl)aniline aniline can lead to the synthesis of more complex molecules with potential biological activity.

Synthesis Methods

Propargyl aniline can be synthesized through the reaction of aniline and 3-(Prop-1-yn-1-yl)aniline bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(Prop-1-yn-1-yl)aniline aniline and potassium bromide as a byproduct. The reaction can be carried out in various solvents such as dimethylformamide, dimethyl sulfoxide, or ethanol.

Scientific Research Applications

Propargyl aniline has been used in various scientific research applications due to its unique chemical properties. It has been used as a building block for the synthesis of various molecules such as 3-(Prop-1-yn-1-yl)anilineamines, 3-(Prop-1-yn-1-yl)aniline alcohols, and 3-(Prop-1-yn-1-yl)aniline ethers. These molecules have potential applications in medicinal chemistry, as they can be used as precursors for the synthesis of drugs.

properties

CAS RN

183322-32-9

Product Name

3-(Prop-1-yn-1-yl)aniline

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

3-prop-1-ynylaniline

InChI

InChI=1S/C9H9N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,10H2,1H3

InChI Key

KTUVWWBARHAYLK-UHFFFAOYSA-N

SMILES

CC#CC1=CC(=CC=C1)N

Canonical SMILES

CC#CC1=CC(=CC=C1)N

synonyms

Benzenamine, 3-(1-propynyl)- (9CI)

Origin of Product

United States

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